dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate is a complex organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate typically involves multiple steps, starting from readily available adamantane derivatives. One common method involves the hydroxylation of adamantane followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester groups can produce the corresponding alcohols.
Scientific Research Applications
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.
Mechanism of Action
The mechanism by which dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The rigid structure of the adamantane core allows for precise interactions with these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its antiviral properties.
Amantadine: A derivative used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Another antiviral compound similar to amantadine.
Uniqueness
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its stability and rigidity, imparted by the adamantane core, make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
19930-86-0 |
---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.309 |
IUPAC Name |
dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-18-11(16)13-4-8-3-9(6-13)10(15)14(5-8,7-13)12(17)19-2/h8-10,15H,3-7H2,1-2H3/t8-,9+,10?,13+,14+/m0/s1 |
InChI Key |
XJJNFNWGGXCBDY-OBDRPRAHSA-N |
SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)(C2)C(=O)OC)O |
Synonyms |
4-Hydroxy-1,3-adamantanedicarboxylic acid dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.